![molecular formula C23H26N4O4 B2711489 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide CAS No. 1091422-11-5](/img/structure/B2711489.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
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Scientific Research Applications
Below is a summary of applications and properties found in compounds with structural or functional similarities, which may offer insights into the potential applications of the compound :
Synthesis and Thermal Properties
Compounds similar in structure to the query chemical have been synthesized and characterized for their thermal properties. For example, azo-Schiff base compounds derived from reactions involving components like m-hydroxy benzoic acid and dimethylamino-ethylimino phenyl derivatives have been studied for their thermal stability and biological activity against various bacterial species (Al‐Hamdani et al., 2016).
Novel Insecticidal Activity
Chemical structures incorporating novel substituents, including dimethylamino and methylene groups, have been identified as highly active against lepidopterous pests. These compounds are characterized by unique structural features leading to novel modes of action, which could be relevant for pest management strategies (Tohnishi et al., 2005).
Agonist Properties at Receptors
Compounds featuring dimethylaminoethyl and indolyl groups have been evaluated for their binding affinities and agonist properties at various receptors, including serotonin receptors. These studies contribute to our understanding of receptor activation and signaling pathways, potentially informing the development of therapeutic agents (Barf et al., 1996).
Enzyme Inhibition and Molecular Docking
Research involving Schiff bases derived from dimethylamino and benzenesulfonamide groups has explored their enzyme inhibitory effects and interactions with enzymes like tyrosinase and α-amylase. Molecular docking studies help elucidate the binding modes and interactions important for inhibitory activity (Alyar et al., 2019).
Herbicidal Activity
Dimethylpropynyl and benzamide derivatives have been identified as effective herbicides, suggesting that structural analogs may possess useful agrochemical properties for controlling unwanted vegetation in agricultural settings (Viste et al., 1970).
Molecular Recognition in Aqueous Solutions
Research has shown that compounds with dimethylaminomethane groups can exhibit selective molecular recognition for nucleotides in aqueous solutions, highlighting their potential in biochemical assays and sensor technologies (Gao et al., 2003).
Mechanism of Action
Indole derivatives
This compound contains an indole moiety, which is a common structure in many bioactive compounds. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus binds with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Benzodioxol derivatives
This compound also contains a benzodioxol moiety. Benzodioxol derivatives have been found to possess various biological activities. For example, a novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-26(2)19(17-13-27(3)18-7-5-4-6-16(17)18)12-25-23(29)22(28)24-11-15-8-9-20-21(10-15)31-14-30-20/h4-10,13,19H,11-12,14H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCNDINXUULNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide |
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